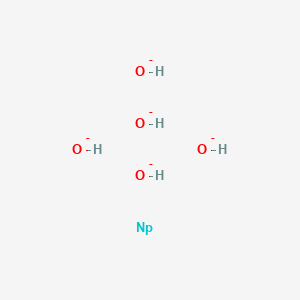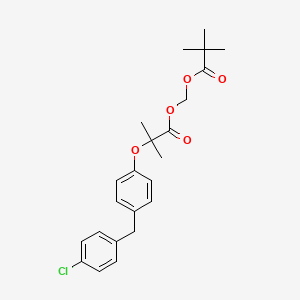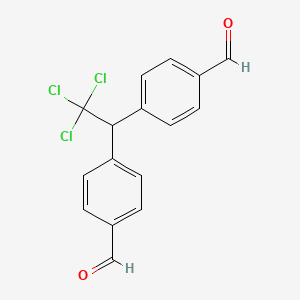
4,4'-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde is a chemical compound characterized by the presence of two benzaldehyde groups attached to a central trichloroethane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde typically involves the reaction of benzaldehyde derivatives with trichloroethane under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzaldehyde reacts with trichloroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde.
化学反応の分析
Types of Reactions
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzoic acid.
Reduction: 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The trichloroethane moiety may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzyl alcohol: A reduced form of the compound with primary alcohol groups instead of aldehydes.
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzoic acid: An oxidized form with carboxylic acid groups.
4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-nitrophenol): A derivative with nitro groups on the benzene rings.
Uniqueness
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde is unique due to its combination of aldehyde groups and a trichloroethane core, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
特性
CAS番号 |
54545-85-6 |
|---|---|
分子式 |
C16H11Cl3O2 |
分子量 |
341.6 g/mol |
IUPAC名 |
4-[2,2,2-trichloro-1-(4-formylphenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C16H11Cl3O2/c17-16(18,19)15(13-5-1-11(9-20)2-6-13)14-7-3-12(10-21)4-8-14/h1-10,15H |
InChIキー |
DXZLEHBRNSRRBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
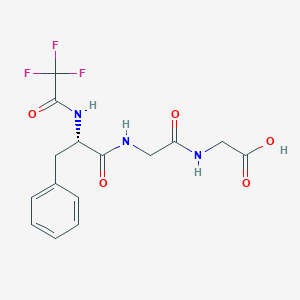

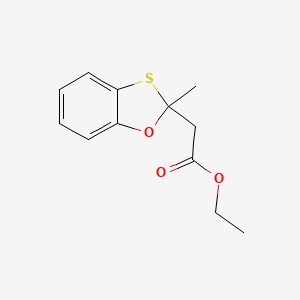
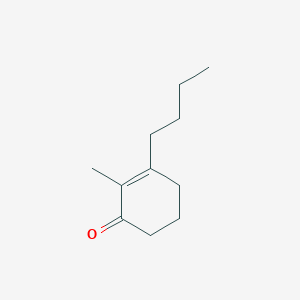

![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)
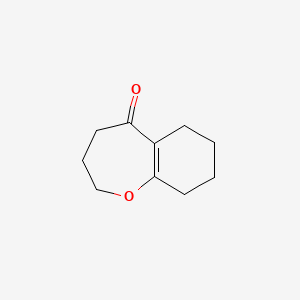
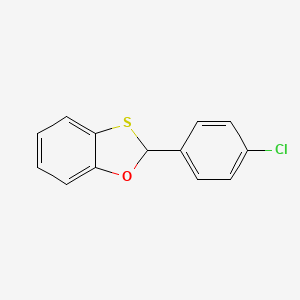
![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
